molecular formula C3H8N2O2 B110714 Formamidine acetate CAS No. 3473-63-0

Formamidine acetate

Cat. No. B110714
CAS RN: 3473-63-0
M. Wt: 104.11 g/mol
InChI Key: XPOLVIIHTDKJRY-UHFFFAOYSA-N
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Patent
US08524900B2

Procedure details

A solution of 5-bromoisatoic anhydride (5.0 g, 21 mmol) and formamidinium acetate (2.2 g, 21 mmol) in 60 mL of i-PrOH was heated at reflux for 10 hours. The reaction mixture was cooled to rt and the white solid was collected by filtration. The white solid was washed with small amount of i-PrOH and dried in air to give desired product 6-bromoquinazolin-4(3H)-one. MS (ESI, pos. ion) m/z: 224.9 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[C:6]2[C:7](O[C:10](=O)[NH:11][C:5]2=[CH:4][CH:3]=1)=[O:8].C([O-])(=O)C.C(N)=[NH2+:19]>CC(O)C>[Br:1][C:2]1[CH:13]=[C:6]2[C:5](=[CH:4][CH:3]=1)[N:11]=[CH:10][NH:19][C:7]2=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)[O-].C(=[NH2+])N
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 hours
Duration
10 h
FILTRATION
Type
FILTRATION
Details
the white solid was collected by filtration
WASH
Type
WASH
Details
The white solid was washed with small amount of i-PrOH
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(NC=NC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.